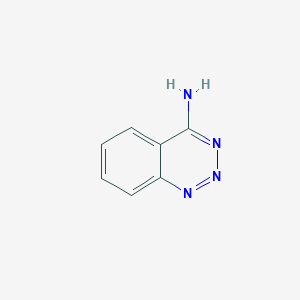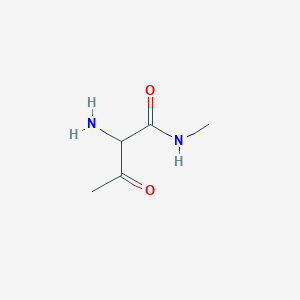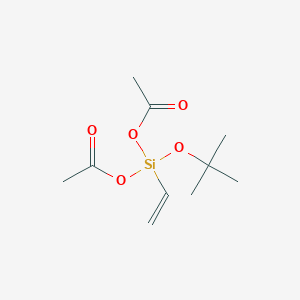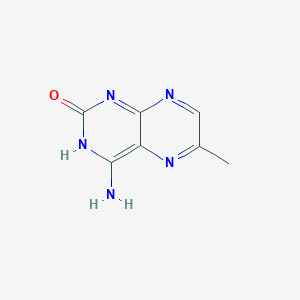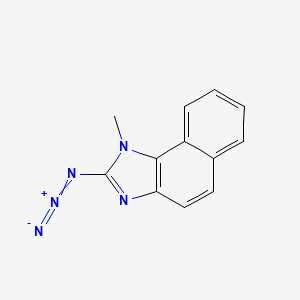
3-Methoxybutyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxybutyl 2-bromopropanoate is an organic compound with the molecular formula C8H15BrO3 and a molecular weight of 239.11 g/mol . It is a brominated ester, which is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxybutyl 2-bromopropanoate typically involves the esterification of 3-bromopropionic acid with 3-methoxybutanol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. The hydrogen bromide then reacts with an acrylate compound to form the desired bromopropionate ester . This method is efficient and minimizes the production of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxybutyl 2-bromopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as iodine, fluorine, nitryl, azido groups, sulfhydryl, cyano-groups, hydroxyl groups, alkoxy groups, and sulfonic groups.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophilic agents. These reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as dibenzoyl peroxide or t-butyl perbenzoate are used in the presence of phosphine-borane complexes.
Major Products Formed
Substitution Reactions: The major products include various substituted esters depending on the nucleophile used.
Reduction Reactions: The major products are the corresponding alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Methoxybutyl 2-bromopropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methoxybutyl 2-bromopropanoate involves its reactivity as a brominated ester. The bromine atom can be easily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl bromoacetate
- Ethyl 2-bromopropanoate
- tert-Butyl 2-bromopropanoate
Comparison
3-Methoxybutyl 2-bromopropanoate is unique due to its methoxybutyl group, which provides different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
5434-48-0 |
|---|---|
Molekularformel |
C8H15BrO3 |
Molekulargewicht |
239.11 g/mol |
IUPAC-Name |
3-methoxybutyl 2-bromopropanoate |
InChI |
InChI=1S/C8H15BrO3/c1-6(11-3)4-5-12-8(10)7(2)9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HGPKPMHJDZJVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)C(C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
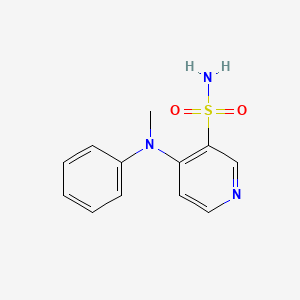
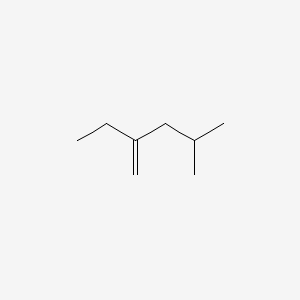
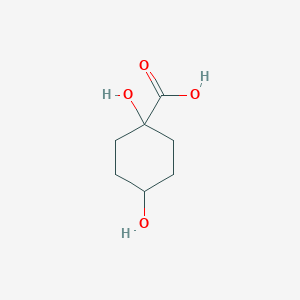
![1,4-Epithiopyrido[1,2-a]benzimidazole](/img/structure/B13799460.png)

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
